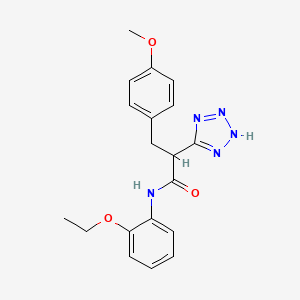

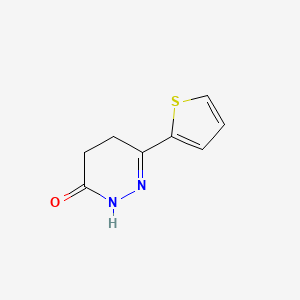

![molecular formula C18H17N3O3S B2981119 N-(6-乙酰基-3-氰基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)-2-甲氧基苯甲酰胺 CAS No. 864858-95-7](/img/structure/B2981119.png)

N-(6-乙酰基-3-氰基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .

Synthesis Analysis

The synthesis of such compounds involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Cyanoacetic acid hydrazide, a commercially available substituted hydrazide, is a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .Molecular Structure Analysis

The molecular structure of this compound includes a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton, a 3′,4′,5′-trimethoxyanilino moiety, and a cyano or an alkoxycarbonyl group at its 2- or 3-position .Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by its structure. The carbon atom of the carbonyl group (position 3) and the carbon atom of the nitrile function (position 5) can be attacked by nucleophiles . In addition, the carbon atom of the active methylene group (position 4) and the nitrogen atoms of the hydrazine portion (position 1 and position 2) are liable to attack by electrophiles .科学研究应用

Antiproliferative Activities Against Cancer Cell Lines

The compound has been evaluated for its in vitro antiproliferative activities against a panel of different cancer cell lines, indicating potential use in cancer research and treatment .

Anti-Fibrosis Activity

Some derivatives have shown better anti-fibrosis activity than existing treatments on certain cell lines, suggesting a role in treating fibrotic diseases .

Pharmacological Evaluation

Thienopyridines, including derivatives of the compound, have been pharmacologically evaluated for various activities such as anticoagulants , antiartherosclerotics , and gonadotropin-releasing hormone antagonists .

Anti-Inflammatory Activity

These compounds have potential anti-inflammatory activity , which could be beneficial in conditions like asthma, anaphylactic shock, and cardiovascular diseases .

Antimicrobial Activity

Derivatives have exhibited antimicrobial activity against strains like E. coli and C. albicans, indicating possible use in developing new antimicrobial agents .

Anti-Aggregation Drugs

The thienopyridine ring system is a key element in anti-aggregation drugs, with applications in anti-inflammatory treatments and inhibition of platelet aggregation .

作用机制

Target of Action

The primary target of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide is the JNK3 enzyme . This enzyme plays a crucial role in cellular processes such as inflammation, apoptosis, and cell differentiation .

Mode of Action

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide interacts with its target, the JNK3 enzyme, by forming a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the activity of the JNK3 enzyme, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of the JNK3 enzyme affects the MAPK signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis . The downstream effects of this inhibition are a decrease in inflammation and apoptosis, and an alteration in cell differentiation.

Pharmacokinetics

The compound’s molecular formula is c24h20cln5o2s2, and it has an average mass of 510031 Da . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide is a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) . This leads to a halt in cell proliferation and an increase in cell death.

属性

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-11(22)21-8-7-12-14(9-19)18(25-16(12)10-21)20-17(23)13-5-3-4-6-15(13)24-2/h3-6H,7-8,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAXDZUMXOVABZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

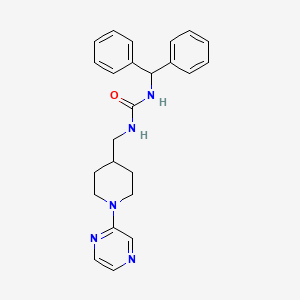

![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2981041.png)

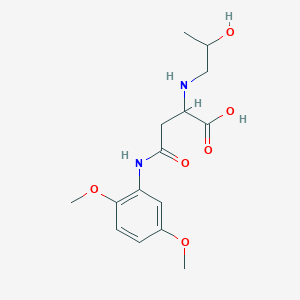

![N-(1-cyanocyclohexyl)-2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]propanamide](/img/structure/B2981043.png)

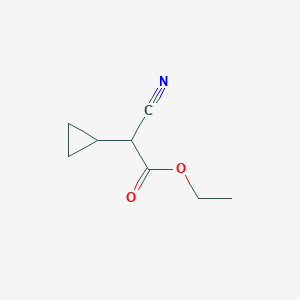

![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2981047.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2981048.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2981049.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2981051.png)

![(Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2981054.png)

![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/no-structure.png)

![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2981058.png)